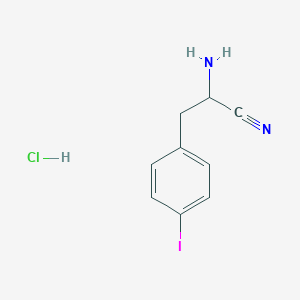
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride is a chemical compound with the molecular formula C9H10ClIN2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzaldehyde.
Formation of Intermediate: The 4-iodobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2-(4-iodophenyl)acetonitrile.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 2-Amino-3-(4-iodophenyl)propanenitrile.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-nitrophenyl)propanenitrile;hydrochloride: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-3-(4-bromophenyl)propanenitrile;hydrochloride: Similar structure but with a bromine atom instead of an iodine atom.
2-Amino-3-(4-chlorophenyl)propanenitrile;hydrochloride: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C9H10ClIN2 |
|---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
2-amino-3-(4-iodophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9IN2.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9H,5,12H2;1H |
InChI Key |
XVXWSENRIJBQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















